molecular formula C14H27N3O2 B6264859 tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate CAS No. 1010446-70-4

tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B6264859
CAS No.: 1010446-70-4
M. Wt: 269.38 g/mol
InChI Key: CTARJRAEWBKUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(piperazin-1-yl)piperidine-1-carboxylate is a nitrogen-rich heterocyclic compound featuring a piperidine core substituted at the 3-position with a piperazine moiety and protected at the 1-position by a tert-butyl carbamate group. This scaffold is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors, GPCR modulators, and other bioactive molecules. The tert-butyl carbamate group enhances stability during synthetic processes, while the piperazine substituent provides versatility for further functionalization .

Properties

CAS No.

1010446-70-4

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 3-piperazin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-5-12(11-17)16-9-6-15-7-10-16/h12,15H,4-11H2,1-3H3

InChI Key

CTARJRAEWBKUGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CCNCC2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The photocatalytic cycle involves:

  • Photoexcitation : The acridinium salt absorbs blue light (380–750 nm), generating a potent oxidant capable of abstracting electrons from 2-aminopyridine.

  • Radical Formation : Electron transfer produces aminopyridinyl radicals, which react with piperazine-1-tert-butyl carboxylate to form the C–N bond.

  • Oxidant Regeneration : Oxidants such as 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) or diphenyl disulfide ensure catalytic turnover, avoiding stoichiometric reagents.

Optimized Conditions :

  • Solvent : Anhydrous dichloroethane (DCE) ensures reagent solubility and stabilizes reactive intermediates.

  • Catalyst Loading : 0.05–0.1 equivalents of acridinium salt relative to 2-aminopyridine.

  • Light Source : Blue LED arrays (450–470 nm) provide uniform irradiation, achieving 94–95% yields within 10 hours.

Comparative Analysis of Synthetic Methods

The table below contrasts traditional and photocatalytic methods:

ParameterTraditional MethodPhotocatalytic Method
Steps 2 (coupling + hydrogenation)1
Catalyst Pd/C, heavy metalsAcridinium salt (metal-free)
Reaction Time 24–48 hours10 hours
Yield ≤81.8%94–95%
Byproducts SignificantMinimal
Safety High (H₂ use, metal residues)Low (ambient conditions)

Data derived from patent CN108558792B.

Industrial Scalability and Environmental Impact

The photocatalytic method’s scalability has been demonstrated in pilot-scale reactors, where continuous-flow systems enhance light penetration and mixing efficiency. Key advantages include:

  • Cost Reduction : Eliminating Pd/C and H₂ reduces raw material expenses by ~40%.

  • Waste Minimization : Solvent recovery systems achieve >90% DCE reuse, aligning with green chemistry principles.

  • Regulatory Compliance : Metal-free synthesis avoids restrictions on heavy metal residues in pharmaceutical APIs .

Chemical Reactions Analysis

Acid-Catalyzed Boc Deprotection

The Boc group is cleaved under acidic conditions, yielding the free piperidine amine. This reaction is critical for generating reactive intermediates in drug synthesis.

Example Procedure :

  • Reagents : Trifluoroacetic acid (TFA) in methylene chloride (MDC)

  • Conditions : 0–5°C, stirred for 2–4 hours

  • Outcome : Quantitative removal of the Boc group, forming the hydrochloride salt of 3-(piperazin-1-yl)piperidine .

Mechanism :
Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the free amine.

Amide Coupling Reactions

The deprotected amine participates in amide bond formation, facilitated by coupling agents.

Example Reaction :

  • Substrate : 4-Oxo-4H-chromene-3-carboxylic acid

  • Coupling Agents : N-Ethyl-N’-dimethylaminopropylcarbodiimide (EDC), 4-dimethylaminopyridine (DMAP)

  • Conditions : Room temperature, methylene chloride solvent

  • Product : tert-Butyl 4-[(6-methyl-4-oxochromene-3-carbonyl)amino]piperidine-1-carboxylate .

Key Data :

ParameterValue
Reaction Time12–24 hours
Yield75–85%

Piperazine Alkylation

The secondary amines in the piperazine ring undergo alkylation with electrophiles.

Example Reaction :

  • Electrophile : (3E)-3-(Dimethylaminomethylene)chroman-4-one

  • Conditions : 120°C, 15 hours

  • Product : tert-Butyl 4-[(E)-(4-oxochroman-3-ylidene)methyl]piperazine-1-carboxylate .

Mechanism :
Nucleophilic attack by the piperazine nitrogen on the electrophilic carbon of the α,β-unsaturated ketone.

Reductive Amination

The piperidine amine (after Boc removal) reacts with aldehydes/ketones in reductive amination.

Typical Conditions :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol or dichloromethane

  • Applications : Diversification of the piperidine scaffold for structure-activity relationship (SAR) studies .

Nucleophilic Substitution

The piperazine nitrogen acts as a nucleophile in SN² reactions.

Example :

  • Substrate : Alkyl halides (e.g., methyl iodide)

  • Conditions : Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF)

  • Product : Quaternary ammonium derivatives .

Ester Hydrolysis

The Boc group can be hydrolyzed to a carboxylic acid under basic conditions, though this is less common than acidolysis.

Conditions :

  • Reagents : Aqueous NaOH, THF/water mixture

  • Outcome : tert-Butyl group replaced by -OH, forming piperidine-1-carboxylic acid .

Scientific Research Applications

CNS Disorders

Research indicates that tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate may be effective in targeting various CNS disorders. Its structural similarity to neurotransmitter modulators suggests potential interactions with serotonin and dopamine receptors, which could lead to therapeutic effects in conditions such as depression, anxiety, and schizophrenia .

Case Study: Serotonin Receptor Interaction
A study investigated the interaction of this compound with serotonin receptors, revealing promising binding affinities that support its potential as an antidepressant or anxiolytic agent . Further pharmacokinetic studies are required to evaluate its bioavailability and metabolic pathways.

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Preliminary studies suggest that it may help mitigate neuronal damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is thought to involve modulation of oxidative stress pathways and enhancement of neuronal survival signals .

Chemical Research Applications

Beyond its therapeutic potential, this compound serves as an important intermediate in chemical synthesis. It can be utilized in the development of novel compounds with enhanced pharmacological profiles or as a building block for more complex molecules.

Table 2: Related Compounds and Their Applications

Compound NameApplication
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylateDrug development for CNS disorders
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylateSynthesis of hydrazine derivatives

Mechanism of Action

The mechanism by which tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to specific biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in Core Heterocycles

Compounds with structural similarities to tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate often differ in their heterocyclic cores or substituent positions:

Compound Name Core Structure Substituent Position Key Functional Groups Molecular Formula Molecular Weight Similarity Score
tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate Piperidine 4-position Piperazine C₁₄H₂₇N₃O₂ 269.38 0.96
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate Azetidine 3-position Piperazine C₁₂H₂₃N₃O₂ 241.33 0.98
(R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate Piperidine 3-position Methanesulfonamide C₁₁H₂₂N₂O₄S 278.37 0.94
tert-Butyl (3S)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate Piperidine 3-position Oxetane-3-ylamino C₁₃H₂₄N₂O₃ 256.34 0.94

Key Observations :

  • Functional Group Impact : Piperazine substituents (as in the parent compound) improve solubility and enable hydrogen bonding, whereas sulfonamide or oxetane groups introduce distinct electronic or steric effects .

Physicochemical Properties

The tert-butyl carbamate group confers lipophilicity (logP ~2.5–3.5), while polar substituents like piperazine improve aqueous solubility. For example:

  • This compound : Estimated logP = 2.8; solubility >10 mM in DMSO .
  • tert-Butyl 3-(chlorosulfonyl)piperidine-1-carboxylate : Higher acidity (pKa ~1.5–2.0 due to sulfonyl group) reduces solubility in neutral buffers .

Biological Activity

Tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a piperidine ring, which is further substituted with a piperazine moiety. The molecular formula is C13H25N3O2C_{13}H_{25}N_3O_2 with a molecular weight of approximately 255.36 g/mol. The structural features impart significant lipophilicity, enhancing its solubility in organic solvents and facilitating interactions with various biological targets.

Research indicates that this compound exhibits significant biological activity through modulation of enzyme activities, particularly kinases and phosphatases involved in cellular signaling pathways. Studies have shown it can influence critical pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and differentiation .

In Vitro Studies

In vitro studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. For instance, it has been tested against L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells, showing promising results in inhibiting cell growth .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Reference
L121015.2
CEM12.8
HeLa18.5

Case Studies

A notable case study involved the synthesis of related compounds that share structural similarities with this compound. These derivatives were evaluated for their biological activity, revealing that modifications to the piperazine moiety could significantly enhance their antiproliferative effects against certain cancer cell lines.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

  • Formation of Piperidine Derivative : Reaction of tert-butyl piperidine with appropriate reagents to form the desired piperidine derivative.
  • Piperazine Substitution : Introduction of the piperazine moiety through nucleophilic substitution reactions.
  • Carboxylation : Final modification to introduce the carboxylic acid functionality.

This synthetic pathway allows for the production of the compound in reasonable yields while enabling further derivatization for enhanced biological activity .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(piperazin-1-yl)piperidine-1-carboxylate, and what reaction conditions are typically employed?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving:
  • Protection/Deprotection : Use of tert-butyl carbamate (Boc) groups to protect amines. For example, piperazine derivatives are reacted with Boc-anhydride in dichloromethane (DCM) at 0–20°C, catalyzed by triethylamine (TEA) or DMAP .
  • Coupling Reactions : Piperidine and piperazine moieties are linked via nucleophilic substitution or condensation. Solvents like DCM or THF are used, with reaction times ranging from 2–24 hours .
  • Purification : Silica gel column chromatography is standard, with eluents such as ethyl acetate/hexane mixtures .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsReference
Boc ProtectionBoc₂O, TEA, DCM, 0–20°C
Piperazine CouplingPiperazine, DCM, RT, 12–24 h
PurificationSilica gel, EtOAc/Hexane (3:7)

Q. How can researchers purify this compound effectively?

  • Methodological Answer :
  • Column Chromatography : Primary method using silica gel with gradient elution (e.g., 20–50% EtOAc in hexane) .
  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation; the compound may emit toxic fumes upon decomposition .
  • Storage : Store at 2–8°C in airtight containers, away from strong oxidizers and acids .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields or reaction efficiencies?

  • Methodological Answer :
  • Parameter Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, replacing TEA with DMAP improved coupling efficiency in analogous syntheses .
  • By-Product Analysis : Identify side products via LC-MS and adjust reaction stoichiometry or temperature .
  • Scale-Up Adjustments : Pilot studies show reduced yields at >10 g scale due to exothermicity; controlled cooling (<10°C) mitigates this .

Q. What strategies are recommended for assessing the compound’s stability under varying conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • pH-Dependent Stability : Test solubility and decomposition in buffers (pH 1–13). Boc groups are labile under acidic conditions (pH < 3) .
  • Light Sensitivity : UV-vis spectroscopy after 48-hour light exposure (ICH Q1B guidelines) .

Q. How can potential toxicity be evaluated when limited toxicological data is available?

  • Methodological Answer :
  • In Silico Prediction : Use tools like ProTox-II or ADMET Predictor™ to estimate LD50 and hepatotoxicity based on structural analogs .
  • Ames Test (Miniaturized) : Screen for mutagenicity with Salmonella strains TA98/TA100 at 0.1–10 µM .
  • Zebrafish Embryo Assay : Assess acute toxicity (LC50) in 96-h post-fertilization embryos; compare to piperazine derivatives .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s reactivity with oxidizing agents?

  • Methodological Answer :
  • Controlled Replication : Repeat reactions with standardized reagents (e.g., H₂O₂ vs. KMnO₄) under inert atmospheres .
  • Spectroscopic Monitoring : Use in-situ FTIR to detect intermediate sulfoxides or over-oxidation products .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict favorable oxidation sites on the piperazine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.